(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA

CAS No.: 1354752-73-0

Cat. No.: VC11736649

Molecular Formula: C30H48N2O4

Molecular Weight: 500.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354752-73-0 |

|---|---|

| Molecular Formula | C30H48N2O4 |

| Molecular Weight | 500.7 g/mol |

| IUPAC Name | (3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine |

| Standard InChI | InChI=1S/C18H25NO4.C12H23N/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21);11-13H,1-10H2/t18-;/m1./s1 |

| Standard InChI Key | NRRTTYWPXUOKJW-GMUIIQOCSA-N |

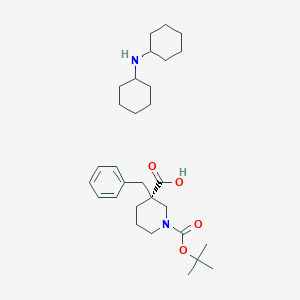

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a complex organic compound that plays a crucial role in various fields of research, particularly in pharmaceutical development and organic synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, allowing for selective reactions in complex organic synthesis processes .

Applications in Research

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is utilized in several areas of research:

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Its unique structure allows it to contribute to the creation of drugs with enhanced solubility and bioavailability .

Organic Synthesis

It is commonly used in organic chemistry for the preparation of complex molecules, enabling researchers to create new compounds with specific desired properties. The Boc protecting group facilitates selective reactions, making it a valuable tool in organic synthesis .

Research on Neurological Disorders

Derivatives of this compound are studied for potential applications in treating neurological conditions, providing insights into new therapeutic pathways .

Drug Formulation

The compound's unique properties allow it to enhance the solubility and bioavailability of certain drugs, making it valuable in the formulation of effective medications .

Custom Synthesis Services

Many chemical suppliers offer tailored synthesis of this compound for specific research needs, supporting scientists in their innovative projects. This flexibility is crucial for advancing research in pharmaceuticals and organic chemistry .

Comparison with Other Compounds

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is closely related to its enantiomer, (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA, which also plays a significant role in pharmaceutical development and neuroscience research. Both compounds are used as intermediates in organic synthesis and drug formulation, but they may have different applications due to their stereochemistry .

Comparison Table

| Compound | Optical Rotation | Applications |

|---|---|---|

| (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA | D = +21 ± 2º | Pharmaceutical development, organic synthesis, neurological disorders research |

| (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA | D = -22 ± 2º | Pharmaceutical development, organic synthesis, neuroscience research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume